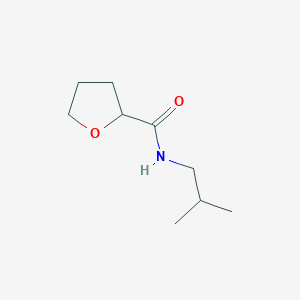
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide, also known as MPPA, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPA is a member of the pyridine class of compounds and is known for its ability to bind to specific receptors in the body, making it a promising candidate for use in a variety of applications.
Mecanismo De Acción
The mechanism of action of N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide involves its binding to the sigma-1 receptor. This binding activates a series of signaling pathways within the cell, leading to changes in cellular function. The exact nature of these changes is still being studied, but it is thought that N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide may be able to modulate the activity of other receptors and ion channels in the body.
Biochemical and Physiological Effects:
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to have analgesic (pain-relieving) effects, as well as anxiolytic (anti-anxiety) and antidepressant effects. N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has also been shown to improve memory and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide in scientific research is its specificity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation, without the potential confounding effects of other receptors or signaling pathways. However, one limitation of using N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain, anxiety, and depression. Another area of interest is its potential use as a tool for studying the function of the sigma-1 receptor in a variety of physiological processes. Finally, there is potential for the development of more potent analogs of N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide that could be used in a wider range of experiments.
Métodos De Síntesis
The synthesis of N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide involves the reaction of 2-(4-pyridin-2-yloxyphenoxy)acetic acid with methylamine. The resulting compound is then purified and characterized using a variety of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been studied extensively for its potential use in scientific research. One area of interest is its potential as a tool for studying the function of specific receptors in the body. N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide has been shown to bind to a specific receptor called the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.
Propiedades
IUPAC Name |
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-15-13(17)10-18-11-5-7-12(8-6-11)19-14-4-2-3-9-16-14/h2-9H,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBUIZFEKQFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)OC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-pyridin-2-yloxyphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7540048.png)
![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)




![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)

![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
